[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Overview
Description
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetate group and a hexenyl chain with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Acidic or basic catalysts to facilitate the esterification process
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to avoid impurities and achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Oxidation: Strong oxidizing agents under controlled temperatures
Reduction: Reducing agents in anhydrous conditions
Major Products Formed
Hydrolysis: Alcohol and acetic acid
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Scientific Research Applications
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in biological signaling and as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and interact with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
[(Z)-3-hexenyl acetate]: Known for its role in plant defense mechanisms and as a green leaf volatile.
Ethyl acetate: A common solvent with similar ester functional group but different structural properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is unique due to its specific stereochemistry and the presence of both acetate and hexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications in research and industry.
Properties
IUPAC Name |
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h5,10H,6-8H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQFKEKGHLXYOP-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(/C)\COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-53-7 | |
Record name | NSC82308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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